Enhanced Hydrogen Bond Donor Capacity vs. Piperidine-4-Sulfonamide and N-(Piperidin-4-yl)benzenesulfonamide
N-(Piperidin-4-yl)aminosulfonamide hydrochloride possesses a sulfamide group (-NHSO2NH2) with a terminal primary amine, resulting in 4 hydrogen bond donors (HBD) versus only 2 HBD for the sulfonamide comparators piperidine-4-sulfonamide and N-(piperidin-4-yl)benzenesulfonamide [1]. This structural feature is critical for engaging biological targets requiring bidentate or tridentate hydrogen bonding, such as carbonic anhydrase isoforms and kinase hinge regions [2].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 4 HBD (PubChem computed) |
| Comparator Or Baseline | Piperidine-4-sulfonamide: 2 HBD; N-(Piperidin-4-yl)benzenesulfonamide: 2 HBD |
| Quantified Difference | +2 HBD (100% increase vs. sulfonamide analogs) |
| Conditions | Computed by Cactvs 3.4.8.18/3.4.8.24 (PubChem release 2025) |
Why This Matters
The additional HBD capacity enables distinct target interaction modes not achievable with standard sulfonamide analogs, directly influencing binding specificity in drug discovery campaigns.
- [1] PubChem Computed Properties for CID 126805121 (N-(Piperidin-4-yl)aminosulfonamide hydrochloride), CID 18351283 (Piperidine-4-sulfonamide), and CID 4778282 (N-(Piperidin-4-yl)benzenesulfonamide). 2025. View Source
- [2] Nocentini A, Supuran CT. Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors. 2019. Available at: https://flore.unifi.it View Source
